Cas no 2171199-65-6 ((3S)-3-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}pentanoic acid)

(3S)-3-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}pentanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}pentanoic acid
- 2171199-65-6
- EN300-1575655
- (3S)-3-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]acetamido}pentanoic acid
-
- インチ: 1S/C27H27N3O5/c1-2-17(14-26(32)33)29-25(31)13-18-11-12-19(15-28-18)30-27(34)35-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,15,17,24H,2,13-14,16H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t17-/m0/s1
- InChIKey: SKVOGNKAGGWEEA-KRWDZBQOSA-N
- ほほえんだ: O(C(NC1=CN=C(C=C1)CC(N[C@H](CC(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 473.19507097g/mol
- どういたいしつりょう: 473.19507097g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 724
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
(3S)-3-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1575655-2.5g |
(3S)-3-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]acetamido}pentanoic acid |
2171199-65-6 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1575655-1.0g |
(3S)-3-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]acetamido}pentanoic acid |
2171199-65-6 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1575655-5.0g |
(3S)-3-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]acetamido}pentanoic acid |
2171199-65-6 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1575655-250mg |
(3S)-3-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]acetamido}pentanoic acid |
2171199-65-6 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1575655-1000mg |
(3S)-3-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]acetamido}pentanoic acid |
2171199-65-6 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1575655-0.5g |
(3S)-3-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]acetamido}pentanoic acid |
2171199-65-6 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1575655-10.0g |
(3S)-3-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]acetamido}pentanoic acid |
2171199-65-6 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1575655-50mg |
(3S)-3-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]acetamido}pentanoic acid |
2171199-65-6 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1575655-0.05g |
(3S)-3-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]acetamido}pentanoic acid |
2171199-65-6 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1575655-0.1g |
(3S)-3-{2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]acetamido}pentanoic acid |
2171199-65-6 | 0.1g |
$2963.0 | 2023-06-04 |
(3S)-3-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}pentanoic acid 関連文献
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
(3S)-3-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}pentanoic acidに関する追加情報
(3S)-3-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}pentanoic Acid
The compound with CAS number 2171199-65-6, known as (3S)-3-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}pentanoic acid, is a highly specialized molecule with significant potential in the field of organic chemistry and drug discovery. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyridine ring, and a pentanoic acid backbone. The presence of the Fmoc group suggests that this compound may be used in peptide synthesis or as a protective group in organic synthesis.
Recent studies have highlighted the importance of such compounds in the development of new therapeutic agents. The Fmoc group, in particular, has been extensively studied for its role in protecting amino groups during peptide synthesis. This compound's structure also includes a pyridine ring, which is known for its stability and ability to participate in various chemical reactions. The pentanoic acid backbone adds to the molecule's versatility, potentially allowing for further functionalization or incorporation into larger molecular frameworks.
One of the most intriguing aspects of this compound is its stereochemistry. The (3S) configuration indicates that the molecule has a specific spatial arrangement, which is crucial for its activity and selectivity in biological systems. Stereochemistry plays a pivotal role in drug design, as it can significantly influence a molecule's interaction with biological targets such as enzymes or receptors.
Research into similar compounds has revealed their potential applications in areas such as cancer therapy, inflammation modulation, and infectious disease treatment. For instance, compounds with Fmoc groups have been explored for their ability to inhibit certain enzymes involved in disease progression. The pyridine ring in this compound could also serve as a platform for further functionalization, potentially leading to new bioactive molecules.
In terms of synthesis, this compound likely involves multiple steps, including the formation of the Fmoc group, the construction of the pyridine ring, and the assembly of the pentanoic acid backbone. Advanced techniques such as microwave-assisted synthesis or catalytic methods may be employed to optimize the reaction conditions and yield. The stereochemical control during synthesis is critical to ensure the correct (3S) configuration.
From an analytical standpoint, this compound would require sophisticated techniques for characterization. High-resolution mass spectrometry (HRMS) could be used to confirm its molecular formula and molecular weight. Nuclear magnetic resonance (NMR) spectroscopy would provide detailed information about its structure and stereochemistry. X-ray crystallography could further elucidate its three-dimensional arrangement.
The development of such compounds underscores the importance of interdisciplinary collaboration in modern drug discovery. Chemists work closely with biologists and pharmacologists to design molecules that not only have desirable biological activities but also meet stringent safety and efficacy requirements. This compound serves as an excellent example of how structural complexity can lead to innovative therapeutic solutions.
In conclusion, (3S)-3-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}pentanoic acid represents a cutting-edge molecule with vast potential in organic chemistry and drug development. Its unique structure, stereochemistry, and functional groups make it a valuable tool for researchers seeking to advance our understanding of molecular interactions and therapeutic interventions.
2171199-65-6 ((3S)-3-{2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}pentanoic acid) 関連製品
- 2034430-80-1(1,6-dimethyl-4-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridin-2-one)
- 918538-08-6(N-{2-chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}-5-cyclopropyl-1H-pyrazol-3-amine)
- 2166803-17-2(dispiro8-azabicyclo3.2.1octane-3,2'-1,3oxazinane-5',3''-oxetane)
- 1805244-57-8(Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate)
- 31879-79-5(1-(adamantane-1-carbonyl)-4-benzylpiperazine)
- 1823271-74-4(6-(2-Methoxyphenyl)-1-oxa-6-azaspiro2.5octane)
- 1393524-15-6((2R)-2-(TRIFLUOROMETHYL)MORPHOLINE)
- 1270602-77-1(ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate)
- 77207-49-9(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol)
- 1806031-50-4(3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine)




